Calcifediol monohydrate

Description

The major circulating metabolite of VITAMIN D3. It is produced in the LIVER and is the best indicator of the body's vitamin D stores. It is effective in the treatment of RICKETS and OSTEOMALACIA, both in azotemic and non-azotemic patients. Calcifediol also has mineralizing properties.

Properties

IUPAC Name |

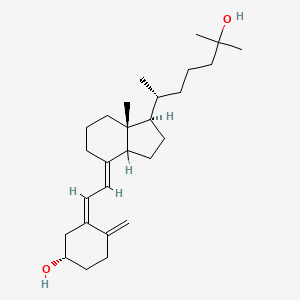

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25?,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-LCDSLSDMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19356-17-3 |

Source

|

| Record name | Calcifediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Metabolic Conversion of Calcifediol Monohydrate to 1,25-Dihydroxyvitamin D3

Executive Summary

This technical guide delineates the metabolic activation of Calcifediol monohydrate (25-hydroxyvitamin D3 monohydrate) into its bioactive hormonal form, 1,25-dihydroxyvitamin D3 (Calcitriol). Designed for drug development professionals and researchers, this document moves beyond basic biochemistry to explore the kinetic constraints, regulatory feedback loops, and pharmacological implications of this conversion. Special emphasis is placed on the distinction between immediate-release and extended-release pharmacokinetics, a critical factor in therapeutic efficacy for Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD).

Molecular & Structural Basis

The Solute vs. The Solid State

It is imperative to distinguish between the pharmaceutical ingredient and the metabolic substrate.

-

This compound (C

H -

Calcifediol (25(OH)D

): Upon dissolution in the gastrointestinal tract and absorption into the bloodstream, the monohydrate yields free Calcifediol. This lipophilic solute binds to Vitamin D Binding Protein (DBP) and serves as the actual substrate for enzymatic hydroxylation.[1]

Key Insight: The metabolic fate of the monohydrate form is identical to that of anhydrous calcifediol once in systemic circulation. However, the rate of dissolution and subsequent absorption (PK profile) dictates the downstream activation efficiency, as discussed in Section 4.

The Enzymatic Core: CYP27B1

The conversion of 25(OH)D

Reaction Mechanism

-

Enzyme: CYP27B1 (Mitochondrial P450).

-

Location: Primarily Proximal Convoluted Tubule (PCT) of the kidney; also expressed in extra-renal tissues (e.g., macrophages, keratinocytes) for autocrine signaling.

-

Electron Transport Chain: Requires Adrenodoxin (Ferredoxin) and Adrenodoxin Reductase to transfer electrons from NADPH to the heme iron of CYP27B1.

Kinetic Parameters (Human CYP27B1)

The efficiency of this conversion is governed by the enzyme's affinity for the substrate.

| Parameter | Value (Approx.) | Biological Significance |

| Indicates moderate affinity; requires adequate substrate concentration for efficient conversion. | ||

| Rate-limiting step in active hormone synthesis. | ||

| Substrate Specificity | 24,25(OH) | The enzyme actually has higher catalytic efficiency ( |

Metabolic Pathway Diagram

The following diagram illustrates the conversion pathway and the competing catabolic route via CYP24A1.

Figure 1: The bifurcation of Calcifediol metabolism. CYP27B1 activates the substrate, while CYP24A1 acts as a catabolic sink, a pathway often upregulated by "surges" in substrate concentration.

Regulatory Networks

The production of 1,25(OH)

The Control Triad

-

Parathyroid Hormone (PTH): The primary stimulator . Low serum calcium triggers PTH release, which upregulates CYP27B1 transcription in the kidney.

-

Fibroblast Growth Factor 23 (FGF23): The primary inhibitor . Produced by osteocytes in response to high phosphate/calcitriol, it suppresses CYP27B1 and induces CYP24A1.

-

1,25(OH)

D

Figure 2: The endocrine feedback loop. Note how Calcitriol suppresses its own stimulator (PTH) and activates its own inhibitor (FGF23).

Pharmacokinetics & Formulation Science

The "Surge" Problem (IR vs. ER)

A critical finding in the development of this compound therapies (e.g., Rayaldee) is the impact of PK profiles on enzyme regulation.

-

Immediate Release (IR): Rapid absorption causes a spike in serum 25(OH)D

. This surge triggers a massive induction of CYP24A1 (the catabolic enzyme) and downregulates CYP27B1 via FGF23.-

Result: Rapid clearance of the drug and minimal sustained suppression of PTH.

-

-

Extended Release (ER): The monohydrate is formulated to release slowly. Serum 25(OH)D

rises gradually, avoiding the "trigger threshold" for massive CYP24A1 induction.-

Result: Sustained delivery of substrate to CYP27B1, leading to steady 1,25(OH)

D

-

Experimental Methodologies

To validate metabolic conversion or drug efficacy, the following protocols are recommended.

Protocol A: In Vitro CYP27B1 Kinetic Assay

Objective: Determine

-

Preparation:

-

Isolate mitochondria from porcine kidney cortex or use recombinant human CYP27B1 expressed in E. coli (co-expressed with Adrenodoxin/Reductase).

-

Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.25 M sucrose.

-

-

Reaction Mix (500

L):-

Protein: 0.5 mg mitochondrial protein (or 5 pmol recombinant CYP27B1).

-

Substrate: Calcifediol (dissolved in ethanol, final conc <1%) at varying concentrations (0.5 – 50

M). -

Regeneration System: 5 mM Isocitrate + 0.5 U Isocitrate Dehydrogenase (to generate NADPH).

-

Cofactor: 1 mM NADPH (initiate reaction with this).

-

-

Incubation:

-

Incubate at 37°C for 10–20 minutes (ensure linearity).

-

Stop reaction with 2 mL acetonitrile/methanol (1:1).

-

-

Extraction:

-

Add internal standard (d

-1,25(OH) -

Vortex and centrifuge (3000g, 10 min). Collect supernatant.

-

Solid Phase Extraction (SPE) using C18 cartridges to remove salts/proteins.

-

Protocol B: LC-MS/MS Quantification (PTAD Derivatization)

Objective: Quantify trace levels of 1,25(OH)

Why Derivatization? 1,25(OH)

-

Sample Cleanup:

-

Use Immunoaffinity Extraction (IAE) columns specific for 1,25(OH)

D

-

-

Derivatization:

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m). -

Mobile Phase: Gradient of Water/Methanol with 0.1% Formic Acid + 1 mM Methylamine (Methylamine forms a stable adduct with the PTAD derivative).

-

Transitions (MRM):

-

Analyte:

623.4 -

Internal Standard:

629.4

-

-

-

Analysis:

-

Calculate concentration using the internal standard ratio.

-

LLOQ: Method should achieve <5 pg/mL sensitivity.

-

References

-

Mechanism of Calcifediol: Calcifediol: Mechanisms of Action. MDPI.

-

CYP27B1 Kinetics: Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24). PubMed.[6][7][8]

-

Extended Release Pharmacokinetics: Extended-release calcifediol in stage 3–4 chronic kidney disease: a new therapy for the treatment of secondary hyperparathyroidism. NIH.

-

LC-MS/MS Methodology: A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma. LCGC International.

-

Regulation by FGF23/PTH: Regulation of 25-hydroxyvitamin D-1-hydroxylase and 24-hydroxylase in keratinocytes by PTH and FGF23. PubMed.[6][7][8]

Sources

- 1. Calcifediol: Why, When, How Much? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic studies of 25-hydroxy-19-nor-vitamin D3 and 1 alpha,25-dihydroxy-19-nor-vitamin D3 hydroxylation by CYP27B1 and CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcifediol - Wikipedia [en.wikipedia.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. agilent.com [agilent.com]

- 6. uniprot.org [uniprot.org]

- 7. uniprot.org [uniprot.org]

- 8. journals.physiology.org [journals.physiology.org]

Pharmacokinetics of Oral Calcifediol Monohydrate Absorption

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) distinctiveness of oral calcifediol monohydrate (25-hydroxyvitamin D3), specifically contrasting its absorption mechanics with cholecalciferol (Vitamin D3). Unlike cholecalciferol, which relies on lymphatic transport and hepatic hydroxylation, calcifediol utilizes a portal venous absorption pathway , resulting in rapid bioavailability and a linear dose-response profile.

This distinction is critical for therapeutic strategies in Chronic Kidney Disease (CKD) and malabsorption syndromes. By bypassing the hepatic 25-hydroxylation bottleneck and avoiding sequestration in adipose tissue, this compound offers a predictable therapeutic index that extended-release (ER) formulations leverage to suppress secondary hyperparathyroidism (SHPT) without inducing CYP24A1-mediated catabolism.

Physicochemical Profile

This compound is the crystalline form of 25-hydroxyvitamin D3, selected for pharmaceutical stability. Its physicochemical properties dictate its dissolution kinetics and subsequent intestinal uptake.

-

Chemical Name: (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3β,25-diol monohydrate

-

Molecular Formula:

-

Molecular Weight: ~418.65 g/mol

-

Solubility: Practically insoluble in water; freely soluble in ethanol (>100 mg/mL); soluble in fatty oils.

-

Lipophilicity (LogP): Lower than cholecalciferol, rendering it more hydrophilic. This hydrophilicity is the fundamental driver of its unique absorption pathway.

Mechanism of Absorption: The Portal Vein Advantage

The defining pharmacokinetic feature of calcifediol is its route of entry into systemic circulation.

Comparative Transport Mechanisms

-

Cholecalciferol (Vitamin D3): Highly lipophilic. Requires incorporation into mixed micelles, uptake by enterocytes, packaging into chylomicrons, and transport via the lymphatic system to the thoracic duct. This route subjects the molecule to sequestration in adipose tissue and requires subsequent hepatic 25-hydroxylation (via CYP2R1) to become active.

-

Calcifediol (25(OH)D3): Due to the 25-hydroxyl group, it is sufficiently hydrophilic to bypass chylomicron packaging. It is absorbed by enterocytes and transported directly into the portal venous circulation .

Biological Implications[1][2]

-

Hepatic Bypass: While it travels to the liver via the portal vein, it does not require hepatic 25-hydroxylation to become the circulating prohormone.

-

Adipose Avoidance: Portal transport minimizes "dilution" into body fat stores, a common issue with cholecalciferol in obese patients.

-

Bioavailability: Intestinal absorption efficiency is ~93% for calcifediol versus ~79% for cholecalciferol.[1]

Visualization: Absorption Pathways

Figure 1: Differential absorption pathways. Red path indicates Cholecalciferol (Lymphatic); Green path indicates Calcifediol (Portal Venous).

Pharmacokinetic Parameters & Data

The absorption mechanism translates into distinct quantitative PK parameters. Calcifediol exhibits a linear dose-response curve, unlike the sigmoid response of cholecalciferol, making it highly predictable.

Comparative PK Profile

| Parameter | Cholecalciferol (Vitamin D3) | This compound | Clinical Impact |

| Absorption Route | Lymphatic (Chylomicrons) | Portal Vein | Calcifediol is faster and less dependent on fat digestion. |

| Bioavailability | ~79% (highly variable) | ~93% (consistent) | Calcifediol is effective in malabsorption syndromes. |

| 12–24 hours | 2–6 hours (Immediate Release) | Rapid correction of deficiency with Calcifediol. | |

| Potency | 1x (Baseline) | 3.2x (vs D3) | Lower mass required for equivalent serum elevation. |

| Half-life | ~2 months (stored in fat) | ~15–25 days | Faster washout; easier to titrate. |

| Sequestration | High (Adipose tissue) | Low (Hydrophilic) | Calcifediol is effective in obese patients. |

Extended-Release (ER) Formulation (Rayaldee)

In CKD Stages 3-4, immediate-release calcifediol can cause rapid spikes in serum 25(OH)D, triggering CYP24A1 (catabolic enzyme) and FGF23.

-

ER Mechanism: Waxy matrix formulation releases calcifediol slowly over 12+ hours.

-

PK Result: Avoids the "surge" phenomenon. It raises total 25(OH)D gradually, allowing for sustained substrate delivery to extra-renal CYP27B1 without triggering negative feedback loops.

Experimental Protocols

To validate these PK parameters, rigorous analytical and clinical protocols are required.

Protocol: LC-MS/MS Quantification of Serum 25(OH)D3

This protocol ensures separation of the monohydrate's active metabolite from epimers and interferences.

Methodology:

-

Sample Prep:

-

Aliquot 100

L serum. -

Protein Precipitation: Add 300

L Acetonitrile (containing deuterated internal standard -

Vortex 30s, Centrifuge 10 min at 10,000g.

-

-

Extraction (Optional but recommended for sensitivity):

-

Use Supported Liquid Extraction (SLE) plates. Load supernatant, wait 5 min, elute with Ethyl Acetate.

-

Evaporate to dryness under

, reconstitute in MeOH:Water (1:1).

-

-

Chromatography (LC):

-

Column: C18 Core-shell (e.g., Kinetex 2.6

m, 50x2.1mm). -

Mobile Phase A: 2mM Ammonium Formate in Water.

-

Mobile Phase B: 2mM Ammonium Formate in Methanol.

-

Gradient: 75% B to 98% B over 3 mins.

-

-

Mass Spectrometry (MS/MS):

-

Source: ESI Positive Mode.

-

Transitions:

-

25(OH)D3:

(Quantifier), -

IS (

):

-

-

Protocol: Clinical PK Study Design (CKD Focus)

Objective: Assess absorption linearity and suppression of PTH.

-

Cohort: CKD Stage 3-4 patients (

15-59 mL/min). -

Arms:

-

Arm A: Placebo.

-

Arm B: this compound ER (30

g/day ). -

Arm C: Cholecalciferol (High dose, e.g., 4,000 IU/day).

-

-

Sampling:

-

PK Phase (Days 0-2): Samples at 0, 2, 4, 6, 8, 12, 24, 48 hours (assess

, -

PD Phase (Weeks 1-12): Weekly fasting serum for Total 25(OH)D, iPTH, Ca, P, FGF23.

-

-

Endpoints:

-

Primary: % of patients achieving mean serum 25(OH)D

30 ng/mL.[2] -

Secondary: % reduction in plasma iPTH from baseline.

-

Visualization: LC-MS/MS Workflow

Figure 2: Analytical workflow for precise quantification of 25(OH)D3 in serum.

Metabolic Regulation & Causality

Understanding the pharmacokinetics requires mapping the metabolic fate. The efficacy of calcifediol in CKD is driven by its ability to serve as a direct substrate for extra-renal CYP27B1, bypassing the renal bottleneck.

Visualization: Metabolic Pathway & Regulation

Figure 3: Vitamin D metabolic pathway highlighting the central role of Calcifediol as the direct precursor to the active hormone.

References

-

Pharmacokinetics of oral vitamin D3 and calcifediol. Bone. (2014).[3] [Link]

-

Calcifediol: Mechanisms of Action and Clinical Implications. Nutrients. (2023). [Link]

-

Extended-Release Calcifediol Normalized 1,25-Dihydroxyvitamin D and Prevented Progression of Secondary Hyperparathyroidism. Am J Nephrol. (2022). [Link]

-

Is calcifediol better than cholecalciferol for vitamin D supplementation? Osteoporosis International. (2018). [Link]

-

Use of Extended-Release Calcifediol to Treat Secondary Hyperparathyroidism in Stages 3 and 4 Chronic Kidney Disease. Am J Nephrol. (2016). [Link]

Sources

Calcifediol Monohydrate: Overcoming Adipose Sequestration via Hydrophilic Modification

Executive Summary

The therapeutic efficacy of Vitamin D supplementation is frequently compromised in populations with high Body Mass Index (BMI) due to the "adipose trap"—the sequestration of lipophilic cholecalciferol (Vitamin D3) within lipid droplets. This guide analyzes Calcifediol Monohydrate (25(OH)D3[1] · H2O) , a modified release form of the hepatic metabolite 25-hydroxyvitamin D3. By leveraging its distinct physicochemical profile—specifically reduced lipophilicity (lower LogP)—this compound bypasses adipose sequestration, offering a predictable pharmacokinetic (PK) profile superior to cholecalciferol. This document details the mechanistic basis of this "adipose bypass," supported by self-validating experimental protocols for researchers to quantify hydrophilicity and cellular uptake.

Physicochemical Fundamentals: The Hydrophilic Advantage

The core differentiator between Cholecalciferol and Calcifediol lies in their molecular interaction with aqueous and lipid environments. While both are secosteroids, the addition of a hydroxyl group at the C-25 position fundamentally alters the partition coefficient.

Comparative Physicochemistry

| Property | Cholecalciferol (Vitamin D3) | This compound | Impact on Bioavailability |

| Formula | C27H44O | C27H44O2[2] · H2O | Monohydrate water stabilizes crystal lattice. |

| LogP (Octanol/Water) | ~7.5 – 9.1 | ~5.7 – 6.0 | Critical: Lower LogP indicates reduced lipophilicity. |

| Aqueous Solubility | Extremely Low (<0.05 µg/mL) | Low (~5-10 µg/mL) | Calcifediol is >100x more soluble in aqueous media. |

| Serum Carrier | Chylomicrons (Lymphatic) | Vitamin D Binding Protein (DBP) | Calcifediol enters venous circulation directly via portal vein. |

The Monohydrate Crystal Lattice

The "monohydrate" designation is not merely nomenclature; it is a pharmaceutical engineering choice. The water molecule incorporated into the crystal lattice (C27H44O2 · H2O) provides thermodynamic stability, preventing degradation (oxidation) during storage—a common failure point for amorphous calcifediol. Upon dissolution, the water dissociates, leaving the active 25(OH)D3 molecule to exert its biological effects.

Mechanism of Action: The Adipose Bypass

The clinical failure of high-dose Vitamin D3 in obese patients is driven by the Volumetric Dilution and Sequestration Model .

The Cholecalciferol Trap

Because Cholecalciferol is highly lipophilic (LogP > 7.5), it partitions preferentially into the neutral lipid core (triacylglycerols) of adipocytes.

-

Entry: Passive diffusion.

-

Storage: Irreversible sequestration in lipid droplets.

-

Release: Requires significant lipolysis (weight loss/starvation) to mobilize stored D3 back into circulation.

The Calcifediol Bypass

Calcifediol (LogP ~5.7) is sufficiently lipophilic to cross membranes but sufficiently hydrophilic to resist deep entrapment in the lipid core.

-

Direct Absorption: Unlike D3 (which requires lymphatic transport via chylomicrons), Calcifediol is absorbed via the portal vein.

-

DBP Affinity: It binds to Vitamin D Binding Protein (DBP) with high affinity (

), creating a circulating reservoir that resists passive diffusion into fat. -

Result: Immediate availability for renal conversion to 1,25(OH)2D3 (Calcitriol), bypassing the hepatic hydroxylation bottleneck.

Mechanistic Pathway Visualization

Figure 1: Comparative trafficking of Cholecalciferol vs. Calcifediol. Note the sequestration of D3 in lipid droplets versus the direct circulation entry of Calcifediol.

Experimental Validation Framework

To validate the "Hydrophilic Advantage" in your own pipeline, the following protocols provide self-validating systems for quantifying lipophilicity and cellular uptake.

Protocol A: Determination of LogP (Shake-Flask Method)

Objective: Quantify the hydrophilicity difference between Cholecalciferol and this compound.

Materials:

-

n-Octanol (HPLC Grade, pre-saturated with water).

-

Water (Milli-Q, pre-saturated with n-octanol).

-

Test Compounds: Cholecalciferol standard, this compound standard.

-

HPLC-UV/Vis system.

Workflow:

-

Preparation: Dissolve 1 mg of compound in 10 mL of pre-saturated n-octanol.

-

Equilibration: Add 10 mL of pre-saturated water. Vortex for 30 mins at 25°C.

-

Separation: Centrifuge at 3,000 x g for 10 mins to separate phases.

-

Quantification: Analyze both phases via HPLC (C18 column, MeOH:Water mobile phase).

-

Calculation:

Validation Criteria: Calcifediol LogP must be < 6.0; Cholecalciferol > 7.0.

Protocol B: In Vitro Adipocyte Uptake Assay

Objective: Demonstrate reduced sequestration of Calcifediol in mature adipocytes compared to D3.

Cell Line: 3T3-L1 Murine Fibroblasts (differentiated to adipocytes).[3][4][5]

Step-by-Step Methodology:

-

Differentiation (Day 0-8):

-

Treatment (Day 9):

-

Serum starve for 4 hours.

-

Group A: Treat with 100 nM Cholecalciferol (labeled or unlabeled).

-

Group B: Treat with 100 nM this compound.

-

Incubate for 24 hours.

-

-

Extraction & Analysis (Day 10):

-

Wash cells 3x with ice-cold PBS (removes surface-bound drug).

-

Lyse cells in 0.1% Triton X-100.

-

Perform Lipid Extraction (Folch method: Chloroform/Methanol 2:1).

-

Quantify intracellular concentration via LC-MS/MS .

-

-

Normalization:

-

Normalize drug concentration to total protein content (BCA Assay) or total lipid content (Oil Red O absorbance).

-

Experimental Workflow Diagram

Figure 2: Workflow for comparative adipocyte sequestration assay using 3T3-L1 cells.

Pharmacokinetic Implications for Drug Development

For drug developers, the "hydrophilic advantage" of this compound translates to specific clinical benefits, particularly in Secondary Hyperparathyroidism (SHPT) and Chronic Kidney Disease (CKD).

-

Linearity in Obesity: Unlike D3, which shows a blunted response in obese subjects (BMI >30), Calcifediol demonstrates a linear dose-response curve regardless of adiposity.

-

Rapid Onset: Serum 25(OH)D levels rise within hours, not weeks, as the hepatic hydroxylation step is unnecessary.

-

Reduced Dosing Frequency: The extended-release formulation of the monohydrate (e.g., Rayaldee) allows for sustained serum levels without the "peaks and troughs" associated with immediate-release D3, preventing CYP24A1 upregulation (which catabolizes Vitamin D).

References

-

Jetter, A., et al. (2014). Pharmacokinetics of oral vitamin D3 and calcifediol. Bone, 59, 14-19.[7] [Link]

-

Wortsman, J., et al. (2000). Decreased bioavailability of vitamin D in obesity. American Journal of Clinical Nutrition, 72(3), 690-693. [Link]

-

Quest Diagnostics. (2023). This compound (Rayaldee) Prescribing Information.[2] [Link]

-

Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes.[3] Analytical Biochemistry, 425(1), 88-90. [Link]

-

PubChem. (2023). Calcifediol Compound Summary (CID 5280355). [Link]

Sources

- 1. Safety of calcidiol monohydrate produced by chemical synthesis as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bidirectional effect of vitamin D on brown adipogenesis of C3H10T1/2 fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Vitamin D and adipose tissue—more than storage [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

The Kinetic Advantage: Calcifediol Monohydrate Extended-Release in PTH Suppression

Technical Guide for Drug Development & Endocrine Research [1]

Executive Summary

Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD) represents a failure of feedback loops.[1] While traditional therapies focus on bolus supplementation (cholecalciferol) or direct receptor activation (calcitriol/analogs), they often trigger compensatory catabolic pathways (CYP24A1) or systemic toxicity (hypercalcemia).

This guide analyzes Extended-Release Calcifediol (ERC) —specifically utilizing the monohydrate crystal form—as a precision substrate.[1] By altering the pharmacokinetics of 25-hydroxyvitamin D3 [25(OH)D3] delivery, ERC bypasses hepatic saturation and minimizes catabolic induction, providing a steady substrate for local conversion to 1,25(OH)2D3 within the parathyroid gland. This document details the molecular mechanism, pharmacokinetic differentiation, and validated experimental protocols for assessing PTH suppression.

The Molecular Mechanism: Local Activation vs. Systemic Surge

The efficacy of calcifediol monohydrate in SHPT is not defined solely by the molecule, but by its delivery kinetics which exploit the parathyroid autocrine pathway .[1]

1.1 The "Catabolic Trap" of Immediate Release

Immediate-release (IR) calcifediol or active calcitriol causes rapid spikes in serum concentrations.[1] This surge triggers the Vitamin D Receptor (VDR) to upregulate CYP24A1 (24-hydroxylase), the enzyme responsible for catabolizing 1,25(OH)2D3 into inactive calcitroic acid. This is the "catabolic trap": the more aggressively you dose IR formulations, the more the body degrades the active hormone, limiting PTH suppression efficacy.

1.2 The ERC Bypass

ERC releases calcifediol gradually (Tmax ~12-14h vs. <4h for IR).[1] This slow rise avoids triggering the CYP24A1 surge.[1] The circulating 25(OH)D3 then diffuses into the parathyroid gland.[1] Unlike the failing kidney, the parathyroid gland retains functional CYP27B1 (1-alpha-hydroxylase).[1] It locally converts the 25(OH)D3 substrate into active 1,25(OH)2D3, which binds nuclear VDR to suppress PTH transcription.

Visualization: The Parathyroid Autocrine Pathway

The following diagram illustrates the differential impact of ERC versus Immediate Release (IR) on the parathyroid signaling network.

Figure 1: Mechanism of Action. ERC provides a steady substrate for local activation, while IR formulations trigger CYP24A1-mediated degradation.

Pharmacokinetic & Clinical Data Profile

The monohydrate crystal form enables the formulation stability required for extended release.[1] The clinical advantage is quantifiable in the reduction of PTH without inducing hypercalcemia (a common side effect of direct calcitriol therapy).[1]

2.1 Comparative Pharmacokinetics

| Parameter | Immediate Release (IR) Calcifediol | Extended-Release (ERC) Calcifediol | Clinical Implication |

| Tmax | 2–4 Hours | 12–14 Hours | ERC avoids "pulse" activation of catabolic enzymes.[1] |

| Bioavailability | High (Rapid uptake) | Controlled | Sustained delivery mimics physiological production.[1] |

| CYP24A1 Induction | High (Surge-dependent) | Minimal | ERC maintains higher net active vitamin D levels.[1] |

| Serum 25(OH)D Target | Variable | >30 ng/mL (often 50–80 ng/mL) | Reliable correction of insufficiency in CKD 3-4.[1] |

2.2 Efficacy Data (Phase 3 Pivotal Trials)

Data aggregated from pivotal trials (e.g., Sprague et al., Am J Nephrol 2016) demonstrating PTH suppression in CKD Stage 3-4 patients.

| Metric | Placebo | ERC (30–60 µ g/day ) | P-Value |

| Mean Serum 25(OH)D Increase | +1–2 ng/mL | +30–50 ng/mL | <0.001 |

| Patients Achieving ≥30% PTH Reduction | 7–8% | 33–34% | <0.001 |

| Long-term Response (52 Weeks) | <10% | ~50% | <0.001 |

| Hypercalcemia Incidence | ~2% | ~2% | NS (Comparable safety) |

Experimental Protocol: Assessing PTH Suppression

For researchers validating novel analogs or formulations, the following protocol distinguishes between systemic availability and local parathyroid suppression.

3.1 In Vitro Parathyroid Suppression Assay

Objective: Determine the potency of calcifediol in suppressing PTH mRNA in the presence/absence of CYP24A1 inhibitors.

Materials:

-

Cell Line: Bovine Parathyroid Cells (primary culture) or HEK293 transfected with CaSR/VDR (surrogate).

-

Reagents: this compound (dissolved in EtOH/DMSO), Calcitriol (positive control), Ketoconazole (CYP inhibitor - optional control).

-

Readout: qRT-PCR for PTH mRNA; ELISA for secreted PTH.

Protocol Workflow:

-

Preparation: Dissolve this compound in DMSO (stock 10mM). Note: Monohydrate form requires vigorous vortexing/sonication for initial solubility compared to oil-based standards.[1]

-

Seeding: Seed parathyroid cells in 24-well plates (10^5 cells/well). Acclimatize for 24h in low-calcium media.

-

Treatment:

-

Incubation: Incubate for 24–48 hours. (Suppression is genomic, requiring time for transcription downregulation).

-

Analysis: Harvest supernatant for PTH ELISA. Lyse cells for RNA extraction -> qPCR (Target: PTH gene; Housekeeping: GAPDH).[1]

Visualization: Experimental Workflow

Figure 2: In Vitro workflow for validating PTH transcriptional suppression.

Critical Considerations for Drug Development

-

Solubility & Formulation: this compound is lipophilic but crystalline.[1] In in vitro settings, ensure complete solubilization in DMSO/Ethanol (<0.1% final concentration) to prevent micro-precipitation which alters bioavailability.[1]

-

CYP24A1 Screening: When testing new Extended Release formulations in animal models (e.g., 5/6 nephrectomized rats), you must measure renal and parathyroid CYP24A1 mRNA.[1] A successful ER formulation will suppress PTH without significantly elevating CYP24A1 compared to bolus dosing.[1]

-

FGF23 Feedback: Monitor FGF23 levels. Potent VDR activation by calcitriol spikes FGF23, which is an independent risk factor for cardiovascular mortality in CKD.[1] ERC shows a neutral or minimal impact on FGF23 compared to active vitamin D therapies.[1][2][3][4]

References

-

Sprague, S. M., et al. (2016).[1][5] Use of Extended-Release Calcifediol to Treat Secondary Hyperparathyroidism in Stages 3 and 4 Chronic Kidney Disease.[1][2][3][4][5][6][7] American Journal of Nephrology.[1][4] Link

-

Petkovich, M., et al. (2015).[1] Modified-release oral calcifediol corrects vitamin D insufficiency with minimal CYP24A1 upregulation.[1] Journal of Steroid Biochemistry and Molecular Biology.[1] Link

-

Strugnell, S. A., et al. (2019).[1] Rationale for the Use of Extended-Release Calcifediol in Chronic Kidney Disease Patients with Secondary Hyperparathyroidism.[1][2][4] Journal of Steroid Biochemistry and Molecular Biology.[1] Link

-

Ritter, C. S., & Slatopolsky, E. (2016).[1] Phosphate Toxicity in CKD: The Killer among Us.[1] Clinical Journal of the American Society of Nephrology.[1] Link

-

Cozzolino, M., et al. (2019).[1] Vitamin D in Chronic Kidney Disease: From Physiology to Clinical Practice. Nutrients.[1][3][5][6][8][9] Link

Sources

- 1. rayaldee.com [rayaldee.com]

- 2. Extended-release calcifediol in stage 3–4 chronic kidney disease: a new therapy for the treatment of secondary hyperparathyroidism associated with hypovitaminosis D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. rayaldee.com [rayaldee.com]

- 5. researchgate.net [researchgate.net]

- 6. Modified-release oral calcifediol corrects vitamin D insufficiency with minimal CYP24A1 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12272 Sustained Reduction Of PTH By Extended-release Calcifediol Associates With Slower CKD Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Solubility & Handling Protocols for Calcifediol Monohydrate

Abstract & Core Directive

Calcifediol monohydrate (25-hydroxyvitamin D3 monohydrate) acts as the primary circulating form of Vitamin D and a direct precursor to the active hormone calcitriol.[1][2] Unlike its anhydrous counterpart, the monohydrate form contains a water molecule within its crystal lattice, altering its molecular weight and dissolution kinetics.

This guide provides field-validated protocols for solubilizing this compound in DMSO and Ethanol. It addresses the common "under-dosing" error caused by ignoring the hydration state and establishes a self-validating workflow to ensure compound stability and experimental reproducibility.

Physicochemical Profile & The "Monohydrate Factor"

Identity & Properties

| Parameter | Data |

| Compound Name | This compound |

| Synonyms | 25-Hydroxycholecalciferol monohydrate; 25(OH)D3 monohydrate |

| CAS Number | 63283-36-3 (Monohydrate) / 19356-17-3 (Anhydrous) |

| Molecular Weight | 418.65 g/mol (Monohydrate) |

| Appearance | White to off-white crystalline powder |

| Storage (Solid) | -20°C, desiccated, protected from light |

The Monohydrate Correction Factor (Critical)

Many researchers erroneously use the anhydrous molecular weight (400.64 g/mol ) when calculating molarity for the monohydrate form.[1][2] This results in a 4.5% concentration error .

Correction Formula:

Solubility Data & Solvent Selection

Solubility Limits

Note: "Practical Limit" refers to a concentration that remains stable at room temperature without immediate crashing out, suitable for stock solutions.[3]

| Solvent | Practical Limit (Stock) | Theoretical Max (Saturation) | Application Context |

| DMSO | 20–50 mg/mL | ~60 mg/mL | Preferred for Master Stocks (frozen storage).[1][2][3] High freeze-thaw stability.[1][2] |

| Ethanol (Abs.) | 20 mg/mL | ~50 mg/mL | Preferred for Working Stocks in cell culture (lower cytotoxicity than DMSO).[2] |

| Water/PBS | <0.01 mg/mL | Insoluble | Do not use for stock preparation. Only for final dilution (<1% organic solvent).[1] |

Solvent Selection Logic

-

Choose DMSO if you need long-term storage at -80°C. DMSO prevents ice crystal formation that damages the compound, but it is hygroscopic (absorbs water), which can degrade Calcifediol over time if not sealed well.[1][2][3]

-

Choose Ethanol if the downstream assay is sensitive to DMSO toxicity (e.g., primary neuronal cultures). Ethanol evaporates quickly; seal vials immediately.

Protocol A: Preparation of Master Stock (DMSO)

Target: 10 mM Stock Solution in DMSO.

Materials

-

Amber glass vials (Silanized preferred to minimize sticking)[1][2][3]

-

Argon or Nitrogen gas source (optional but recommended)[1][2][3]

Step-by-Step Methodology

-

Equilibration: Remove the product vial from -20°C storage and let it warm to room temperature (approx. 20 mins) before opening. This prevents condensation from forming on the hygroscopic powder.

-

Weighing: Weigh 4.19 mg of this compound into a sterile amber vial.

-

Tip: Use an anti-static gun if the powder flies; static is common with dry sterols.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Technique: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the glass.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be completely clear. If particles remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating above 37°C as this promotes isomerization to pre-calcifediol.

-

-

QC Check: Hold the vial up to a light source. Check for "Schlieren lines" (wavy lines indicating incomplete mixing) or particulates.[1]

-

Inert Gas Overlay: Gently flow Argon or Nitrogen gas over the liquid surface for 5 seconds to displace oxygen.

-

Aliquot & Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C .

Protocol B: Aqueous Dilution for Cell Culture

Challenge: Calcifediol is hydrophobic. Direct addition to media often causes precipitation (crashing out), visible as a milky haze.

The "Intermediate Step" Method

-

Start with your 10 mM DMSO Master Stock .

-

Prepare an Intermediate Dilution in Ethanol or DMSO (e.g., dilute 1:10 to get 1 mM).

-

Add this intermediate slowly to the culture media while vortexing the media .

-

Limit: Ensure the final organic solvent concentration is <0.5% (v/v) to avoid solvent toxicity.

-

Example: Adding 1 µL of stock to 1 mL of media = 0.1% solvent.

-

Visualization: Dissolution Workflow

The following diagram illustrates the decision logic for solubilization and quality control.

Caption: Logic flow for the solubilization of this compound, emphasizing the critical visual QC loop and temperature constraints.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Solution turns yellow | Oxidation | Discard. The compound has degraded. Ensure future stocks are purged with Argon/N2 and stored in amber vials. |

| Precipitate in Media | "Shock" Dilution | Do not add 100% DMSO stock directly to static media. Vortex the media while adding the stock dropwise. |

| Cytotoxicity | High Solvent % | Ensure final DMSO/Ethanol concentration is <0.1% for sensitive lines (e.g., primary neurons) or <0.5% for robust lines (e.g., HeLa).[2] |

References

-

PubChem. (n.d.). Calcifediol | C27H44O2.[8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2][3]

Sources

- 1. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcifediol - Wikipedia [en.wikipedia.org]

- 3. This compound | 63283-36-3 [amp.chemicalbook.com]

- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Calcifediol (monohydrate) - tcsc0847 - Taiclone [taiclone.com]

- 8. raybiotech.com [raybiotech.com]

- 9. GSRS [gsrs.ncats.nih.gov]

Application Note: High-Fidelity Solubilization and Delivery of Calcifediol Monohydrate for In Vitro Assays

Abstract & Core Directive

Calcifediol (25-hydroxyvitamin D3) is the primary circulating form of Vitamin D and a critical analyte in metabolic, immunological, and osteogenic research. However, commercially available Calcifediol is frequently supplied as a monohydrate . Failure to account for the water of hydration leads to a 4.5% error in molarity , potentially skewing dose-response curves and potency assays. Furthermore, its lipophilic nature (

This guide provides a definitive, self-validating protocol for solubilizing Calcifediol Monohydrate, conjugating it to Bovine Serum Albumin (BSA) for physiological relevance, and validating the final concentration.

Physicochemical Profile & Stoichiometry

Researchers often confuse the anhydrous and monohydrate forms. You must verify your specific lot number.[1]

| Property | Calcifediol (Anhydrous) | This compound (Target) |

| CAS Number | 19356-17-3 | 63283-36-3 |

| Molecular Formula | ||

| Molecular Weight | 400.64 g/mol | 418.65 g/mol |

| Solubility (Ethanol) | ~50 mg/mL | ~50 mg/mL |

| Solubility (DMSO) | ~50 mg/mL | ~50 mg/mL |

| Solubility (Water) | Insoluble | Insoluble |

| Absorbance Max | 265 nm | 265 nm |

Critical Calculation: To prepare a 10 mM stock solution of Monohydrate :

Example: For 10 mL of 10 mM stock, weigh 41.87 mg (not 40.06 mg).

Critical Pre-Protocol Analysis

A. The "Crash" Phenomenon

Adding a hydrophobic stock (in DMSO/Ethanol) directly to cell culture media causes the compound to "crash out" of solution, forming micro-crystals. These crystals settle on cells, causing localized toxicity and false "high uptake" data due to sedimentation rather than biological transport.

B. The Carrier Solution

In vivo, 25(OH)D3 circulates bound to Vitamin D Binding Protein (DBP) and Albumin. In vitro, BSA (Bovine Serum Albumin) is the standard surrogate.

-

Serum-Free Conditions: Essential for studying Vitamin D uptake/metabolism, as Fetal Bovine Serum (FBS) contains endogenous Vitamin D and DBP.[1]

-

Plasticware Adsorption: Free 25(OH)D3 binds rapidly to polystyrene.[1] Pre-conjugation with BSA prevents this loss.[1]

Workflow Visualization

Figure 1: Step-by-step solubilization workflow. Note the critical QC step to verify stock concentration before biological application.

Detailed Protocols

Protocol A: Preparation of Primary Stock (Organic)

Objective: Create a stable, high-concentration master stock.[1]

-

Solvent Selection:

-

Weighing: Weigh ~4.2 mg of this compound into a sterile amber glass vial (protect from light).

-

Dissolution: Add 1.0 mL of solvent to achieve 10 mM .

-

Note: If using DMSO, warm to 37°C for 5 minutes and sonicate briefly to ensure the crystal lattice (monohydrate) breaks down completely.

-

-

Storage: Overlay with inert gas (Argon or Nitrogen) to prevent oxidation.[1] Seal tightly with parafilm.[1] Store at -80°C.

Protocol B: BSA Conjugation (The "Working" Solution)

Objective: Create a water-soluble, biologically available complex (e.g., 100 µM) that can be diluted into media without precipitation.

-

Prepare Carrier Vehicle:

-

Complexing (The Drop-wise Method):

-

Place the 5% BSA solution on a vortex mixer set to medium speed.

-

Slowly add the 10 mM Organic Stock drop-wise to the vortexing BSA.

-

Target Ratio: Do not exceed 1% v/v organic solvent in the BSA mix.

-

Example: To make 10 mL of 100 µM conjugated working solution:

-

Take 9.9 mL of 5% BSA.

-

Add 100 µL of 10 mM Calcifediol Stock while vortexing.

-

-

-

Equilibration: Cap the tube and incubate at 37°C for 30 minutes with gentle shaking. This allows the lipophilic vitamin to bind the hydrophobic pockets of albumin.

-

Final Dilution: Dilute this 100 µM BSA-conjugate into your cell culture media to reach the final assay concentration (e.g., 100 nM).

Quality Control & Validation (Self-Validating System)

Do not assume your stock is correct. Vitamin D compounds degrade upon light exposure.[1]

Method: UV Spectrophotometry

-

Blank: Pure Ethanol (or DMSO if that was your solvent).[1]

-

Sample: Dilute your 10 mM Primary Stock 1:1000 in Ethanol (Target: 10 µM).

-

Measurement: Scan 220–320 nm in a quartz cuvette.

-

Validation Criteria:

Biological Pathway Context

Understanding the metabolic fate of the reagent is crucial for assay timing.

Figure 2: Biological activation pathway.[1] Note: If your cells lack CYP27B1, Calcifediol may show low potency unless it acts directly on VDR (which requires higher concentrations than Calcitriol).

References

-

Bikle, D. D. (2014).[1] Vitamin D metabolism, mechanism of action, and clinical applications.[3][4] Chemistry & Biology, 21(3), 319-329.[1] Link

-

Cayman Chemical. (n.d.).[1] 25-hydroxy Vitamin D3 Monohydrate Product Information. Cayman Chemical Product Data. Link[1]

-

Sigma-Aldrich. (n.d.).[1][2][5] this compound - Specification Sheet. Merck.[1] Link[1]

-

Hollis, B. W. (2008).[1] Assessment of vitamin D status and definition of a normal circulating range of 25-hydroxyvitamin D. Current Opinion in Endocrinology, Diabetes and Obesity, 15(6), 489-494. Link

-

Malmlof, K., et al. (2005). Vitamin D binding protein in cell culture: effects on the bioavailability of 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3.[1] Journal of Bone and Mineral Research. (Contextual citation for BSA/DBP carrier necessity).

Sources

- 1. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CALCIFEDIOL | 19356-17-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Self-assembly of bovine serum albumin (BSA)–dextran bio-nanoconjugate: structural, antioxidant and in vitro wound healing studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09301G [pubs.rsc.org]

Application Note: High-Purity Isolation of Calcifediol Monohydrate from Reaction Mixtures

Executive Summary

Calcifediol (25-hydroxyvitamin D3) is a critical prohormone used in the treatment of secondary hyperparathyroidism and vitamin D deficiency. While chemically synthesized or bio-converted calcifediol is potent, its isolation is complicated by the presence of structurally similar impurities (e.g., Vitamin D3, 24,25-dihydroxyvitamin D3) and its susceptibility to oxidative and thermal degradation. Furthermore, the monohydrate crystalline form is often preferred for its thermodynamic stability and defined bioavailability profile compared to the anhydrous or amorphous forms.

This application note details a robust, scalable protocol for isolating Calcifediol Monohydrate crystals directly from crude reaction mixtures. We utilize a controlled anti-solvent crystallization method (Acetone/Water system) that simultaneously purges lipophilic impurities and establishes the correct hydration lattice.

Chemical Context & Critical Process Parameters (CPPs)

The Challenge of Polymorphism

Calcifediol exists in multiple solid states. The monohydrate form requires the incorporation of water into the crystal lattice in a stoichiometric ratio (1:1).

-

Anhydrous MW: 400.64 g/mol

-

Monohydrate MW: 418.66 g/mol

-

Target Water Content: ~4.30% (w/w)

If the crystallization solvent is too dry (low water activity,

Impurity Profile

The isolation must reject:

-

Precursors: 7-Dehydrocholesterol or Vitamin D3 (highly lipophilic).

-

Over-oxidation products: 1,25-dihydroxyvitamin D3 or 24,25-dihydroxyvitamin D3 (more polar).

Experimental Protocol

Materials & Equipment

-

Crude Reaction Mixture: Derived from enzymatic conversion (e.g., CYP27A1/CYP2R1 systems) or photochemical synthesis.

-

Solvents: Acetone (HPLC Grade), Purified Water (Milli-Q), n-Heptane.

-

Equipment: Jacketed glass reactor with overhead stirring, rotary evaporator, vacuum drying oven (humidity controlled).

Workflow Diagram

The following logic flow illustrates the critical decision points in the isolation process.

Figure 1: Step-by-step isolation workflow for this compound. Note the specific solvent swap from Heptane (purification) to Acetone/Water (crystallization).

Detailed Procedure

Phase 1: Pre-treatment & Resin Cleanup

Rationale: Direct crystallization from a crude reaction mix often leads to "oiling out" rather than crystal growth due to complex matrix interference.

-

Quench & Extract: If the reaction is aqueous (bioconversion), extract 3x with Ethyl Acetate . Combine organic layers and wash with brine.

-

Concentration: Evaporate the Ethyl Acetate under reduced pressure (T < 40°C) to obtain a yellow oil.

-

Lipid Removal (Optional but Recommended): Re-dissolve the oil in minimal n-Heptane . Pass through a short pad of silica gel.

-

Elute 1: 100% Heptane (Removes unreacted Vitamin D3).

-

Elute 2: 20% Ethyl Acetate in Heptane (Elutes Calcifediol).

-

Discard: Highly polar over-hydroxylated products remain on silica.

-

Phase 2: Reactive Crystallization (Monohydrate Formation)

Rationale: Acetone is water-miscible. By dissolving the drug in Acetone and slowly adding water, we lower the solubility of the Calcifediol while maintaining high water activity (

-

Dissolution: Take the semi-purified oil from Phase 1. Add Acetone (5 mL per gram of theoretical product). Heat to 50°C under nitrogen to ensure complete dissolution.

-

Nucleation (Cloud Point): While stirring at 300 RPM, slowly add Water dropwise.

-

Target Ratio: The final solvent composition should be approximately Acetone:Water (1:1 v/v) .

-

Stop water addition immediately upon observing persistent turbidity (cloud point).

-

-

Seeding: Add seed crystals of this compound (0.5% w/w) if available. If not, allow the turbid solution to stir for 30 mins at 45°C to induce self-nucleation.

-

Growth Phase: Resume adding the remaining calculated water volume over 60 minutes.

-

Cooling Ramp: Linearly cool the reactor from 45°C to 5°C over 4 hours (10°C/hour). Rapid cooling will trap impurities and result in amorphous solids.

-

Aging: Hold at 5°C for 2 hours to maximize yield.

Phase 3: Isolation & Drying

Rationale: This is the most common failure point. Over-drying removes the hydrate water.

-

Filtration: Filter the white slurry using a sintered glass funnel (Pore size 3).

-

Wash: Wash the cake with cold Acetone/Water (1:1) . Do not wash with pure solvent (strips hydrate) or pure water (poor impurity removal).

-

Drying: Place wet cake in a vacuum oven.

-

Pressure: 200–300 mbar (Do not use high vacuum <10 mbar).

-

Temperature: 25°C – 30°C.

-

Duration: 6–12 hours.

-

Endpoint: Stop when Karl Fischer titration reads 4.0% – 4.5% .

-

Analytical Validation

To confirm the successful isolation of the monohydrate form, the following specifications must be met:

| Test Parameter | Method | Acceptance Criteria | Notes |

| Appearance | Visual | White to off-white crystalline powder | Yellowing indicates oxidation. |

| Identification | HPLC (RT) | Matches Standard | Syncronis C18 column recommended.[1] |

| Water Content | Karl Fischer (Coulometric) | 4.1% – 4.5% w/w | <4.0% = Dehydrated/Amorphous. >4.6% = Wet solvent. |

| Purity | HPLC (Area %) | > 99.0% | Main impurity (D3) should be <0.5%. |

| Melting Point | DSC | Endotherm at ~103–105°C | Distinguishes from anhydrous (often lower MP or broad). |

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: Water was added too fast, or the temperature was too high during anti-solvent addition.

-

Solution: Re-heat the mixture until clear. Add a small amount of Acetone. Reduce the cooling rate and increase the stirring speed to promote crystal collision rather than droplet coalescence.

Issue: Low Water Content (<3.5%)

-

Cause: Over-drying or use of high vacuum.

-

Solution: Re-hydrate the crystals. Place the powder in a chamber with 60% Relative Humidity (RH) for 24 hours. The monohydrate is the stable form at ambient humidity and will reform.

Issue: High Impurity Levels (Vitamin D3 > 1%)

-

Cause: Inefficient washing or lack of intermediate silica step.

-

Solution: The crystallization solvent ratio (Acetone:Water) determines the rejection of D3. Increase the Acetone fraction slightly in the wash step, as D3 is highly soluble in Acetone but insoluble in Water.

References

-

Patent: Process for the preparation of 25-hydroxyvitamin D3. (2011).[2] US Patent Application 20110160467.

-

Solvent Systems: Continuous-Flow In-Line Solvent-Swap Crystallization of Vitamin D3. (2017).[3][4] Organic Process Research & Development.

-

Analytical Method: SPE and LC-MS/MS method for the determination of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3. Thermo Scientific Application Note.[1]

-

Water Determination: Water Determination by Karl Fischer Titration - Monograph. Metrohm Application Bulletin.

Sources

- 1. lcms.cz [lcms.cz]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2017093192A1 - Crystallization of 25-hydroxy-7-dehydrocholsterol - Google Patents [patents.google.com]

- 4. Continuous-Flow In-Line Solvent-Swap Crystallization of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Stability Assessment Protocol: Calcifediol Monohydrate

Compliance: ICH Q1A(R2), Q1B | Focus: API & Solid Oral Dosage Forms

Executive Summary & Molecule Analysis

Calcifediol Monohydrate (25-hydroxyvitamin D3 monohydrate) presents a unique stability profile compared to standard small molecules. Unlike robust APIs that merely require "store at room temperature" labels, Calcifediol is a labile prohormone characterized by a conjugated triene system (sensitive to oxidation/light) and a specific crystal lattice water requirement (monohydrate).

This guide moves beyond generic ICH checklists. It provides a self-validating protocol designed to detect the specific degradation modes of Calcifediol: reversible thermal isomerization (to Pre-calcifediol) and irreversible oxidative fragmentation .

The Stability Triad (Critical Quality Attributes)

| Parameter | Vulnerability | Mechanistic Cause | Mitigation Strategy |

| Isomerization | High (Thermal) | Sigmatropic hydrogen shift [1,7] in the triene system. | Temperature control; Equilibrium monitoring. |

| Oxidation | High (Chemical) | Free radical attack on conjugated double bonds (C5-C6, C7-C8). | Inert atmosphere ( |

| Hydration | Moderate (Physical) | Loss of lattice water (dehydration) or hygroscopic uptake. | Moisture-tight packaging; Water activity ( |

ICH Q1A(R2) Condition Selection Strategy

Standard ICH conditions (25°C/60% RH) are often too aggressive for naked Calcifediol API, which is typically stored at -20°C. However, formulated products (e.g., Rayaldee) achieve room temperature stability.

Directive: You must select your testing track based on the intended Label Claim.

Decision Matrix (Graphviz)

The following workflow illustrates the decision logic for selecting chamber conditions.

Figure 1: Decision matrix for selecting ICH storage conditions based on development stage.

Recommended Testing Conditions

| Study Type | Storage Condition | Minimum Time Period | Sampling Points (Months) |

| Long Term (API) | -20°C ± 5°C | 12 Months | 0, 3, 6, 9, 12, 18, 24 |

| Long Term (Product) | 25°C ± 2°C / 60% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30°C ± 2°C / 65% RH | 6 Months | 0, 3, 6 (Triggered if Accel fails) |

| Accelerated | 40°C ± 2°C / 75% RH | 6 Months | 0, 1, 3, 6 |

| Photostability | ICH Q1B (1.2M lux•hr) | N/A | Pre- and Post-exposure |

Expert Insight: For Calcifediol, Accelerated (40°C) often causes significant isomerization to Pre-calcifediol. This is a reversible equilibrium. If assay drops at 40°C but no degradants (oxidative) increase, check the "Pre-calcifediol" peak. Do not automatically fail the batch; calculate the Sum of Isomers.

Detailed Experimental Protocol

Sample Preparation & Packaging

The "Container Closure System" (CCS) is the primary defense for Calcifediol.

-

Inerting: All API samples must be packaged under a Nitrogen or Argon blanket. Oxygen headspace < 2%.

-

Light Protection: Use amber Type I glass vials or opaque HDPE bottles. Wrap control samples in aluminum foil.

-

Orientation: For liquid/softgel formulations, store samples in both upright and inverted positions to assess interaction with the cap liner.

Analytical Methodology (HPLC)

A generic Vitamin D method will fail. You need a Stability-Indicating Method (SIM) capable of resolving the trans-isomer.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Isocratic Acetonitrile:Water (95:5) or Methanol:Water gradient.

-

Note: High organic content is required due to lipophilicity.

-

-

Flow Rate: 1.0 mL/min.

-

Wavelength: 265 nm (λmax for triene system).

-

Temperature: Maintain column at 25°C. Warning: Higher column temps (>40°C) can induce isomerization during the run.

Degradation Pathway Visualization

Understanding what you are looking for is critical.

Figure 2: Primary degradation pathways. Note the reversibility of the thermal isomer.

Self-Validating Data Analysis

To ensure your stability data is trustworthy, apply these validation checks at every pull point:

Mass Balance Check

-

Requirement: The sum should be 100% ± 2%.

-

Failure Mode: If Assay drops by 5% but Impurities only rise by 0.5%, you have Loss on Drying (volatile loss) or Adsorption to the container. For Calcifediol, this usually indicates oxidative fragmentation into volatile species not seen by UV.

The "Monohydrate" Check (Water Content)

Use Karl Fischer (Coulometric) titration.

-

Theoretical Water Content: ~4.1% (w/w).

-

Acceptance Criteria: 3.8% – 4.8%.

-

Risk: If water drops < 3.0%, the crystal lattice is collapsing, potentially accelerating chemical degradation. If > 5.0%, the sample is hygroscopic, risking hydrolysis.

Isomer Correction Factor

When quantifying Pre-calcifediol (Impurity 1), apply a Relative Response Factor (RRF). Pre-calcifediol has a lower extinction coefficient at 265 nm than Calcifediol.

-

Standard RRF: ~0.5 to 0.6 (Must be experimentally determined).

-

Calculation:

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[2][3] Link

-

FDA Access Data. (2016). Rayaldee (Calcifediol) Extended Release Capsules Prescribing Information.[4] (Demonstrates room temperature stability feasibility). Link

-

Temova, Ž., & Roškar, R. (2016).[2] Stability-Indicating HPLC–UV Method for Vitamin D3 Determination. Journal of Chromatographic Science.[2][5] (Methodology basis for Vitamin D analogs). Link

-

U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. (For method validation standards). Link

-

BenchChem. (2025).[6][7][8] Application Note: Forced Degradation Studies of Calcifediol.[7] (Specifics on Impurity 1 formation). Link

Sources

- 1. database.ich.org [database.ich.org]

- 2. researchgate.net [researchgate.net]

- 3. assyro.com [assyro.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Troubleshooting calcifediol monohydrate precipitation in aqueous buffers

Introduction: The "Hydrophobic Crash"

You are likely here because your Calcifediol Monohydrate (25-hydroxyvitamin D3) stock solution turned into a cloudy suspension the moment it touched your cell culture media or PBS.[1][2][3]

This is not a defect in the product. It is a fundamental physicochemical limitation of the molecule. Calcifediol is a seco-steroid with a high partition coefficient (LogP ~5.8).[1][2][3] It is thermodynamically unstable in polar solvents (water) and will drive toward a lower energy state—precipitation—within milliseconds unless a "hydrophobic sink" (carrier) is present.[1][2]

This guide provides the protocols to bypass this thermodynamic barrier.

Phase 1: Immediate Triage (Diagnostics)[1][2]

Q1: Why does my solution precipitate immediately upon dilution?

The Diagnosis: You are experiencing "Solvent Shock." When you introduce a high-concentration stock (dissolved in Ethanol or DMSO) into an aqueous buffer, the organic solvent disperses instantly.[2] The Calcifediol molecules, suddenly stripped of their solvation shell, aggregate before they can disperse.

The Mechanism:

-

Aqueous Solubility: <10 µg/mL (Practically insoluble).[1][2]

-

The Trap: Even if your final concentration is theoretically below the solubility limit, the local concentration at the injection site exceeds it, triggering nucleation (crystal growth).

Q2: I used the anhydrous molecular weight for my calculations. Does it matter?

The Diagnosis: Yes. You have a Stoichiometric Error.

this compound (

-

Impact: If you used the anhydrous MW to calculate your mass, your molar concentration is ~4.5% lower than intended.

Phase 2: Validated Solubilization Protocols

Do not attempt to dissolve Calcifediol directly in water.[4] It will float or stick to the walls. Use one of the following "Carrier-Mediated" workflows.

Protocol A: The "BSA-Carrier" Method (Recommended for Cell Culture)

Best for: In vitro experiments where protein is tolerated.[1][2][3]

The Logic: Serum albumin (BSA/HSA) acts as a physiological carrier. It possesses hydrophobic pockets that bind Vitamin D metabolites, preventing them from aggregating.[2]

Reagents:

Step-by-Step Workflow:

-

Prepare Primary Stock (1000x):

-

Dissolve this compound in Ethanol or DMSO to a concentration of 10 mM .

-

Note: Ethanol is preferred for cell culture; DMSO is preferred for chemical screens.[2]

-

-

Prepare Carrier Buffer:

-

The "Vortex-Drop" Technique (Critical Step):

-

Place the Carrier Buffer on a vortex mixer at medium speed.

-

While vortexing , add the Primary Stock dropwise into the center of the vortex.

-

Ratio: Do not exceed 1% v/v of the organic solvent.

-

Result: The BSA intercepts the Calcifediol molecules before they can crystallize.

-

Protocol B: The Cyclodextrin Method (Protein-Free)

Best for: Analytical chemistry or protein-sensitive assays.[1][2][3]

The Logic: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) forms a toroidal ring with a hydrophobic interior.[1][2][3] It encapsulates the lipophilic tail of Calcifediol, keeping it soluble in water.

-

Prepare Vehicle: Dissolve 20% (w/v) SBE-β-CD in water or saline.[1][2][3]

-

Add Stock: Add your DMSO-dissolved Calcifediol to the cyclodextrin solution.

-

Sonicate: Sonicate for 10–15 minutes at 40°C to force inclusion complex formation.

Phase 3: Visualization of Workflows

Diagram 1: The Solubilization Pathway

This diagram illustrates the correct order of operations to prevent precipitation.

Caption: Comparison of direct aqueous addition (leading to precipitation) vs. carrier-mediated solubilization.

Phase 4: The "Silent Killer" (Adsorption)

Even if you solve the solubility issue, you may lose up to 90% of your drug to the container walls.

Q3: Why did my concentration drop after 24 hours?

The Diagnosis: Surface Adsorption. Vitamin D metabolites are "sticky." They adhere avidly to polystyrene and unmodified plastics.[2]

Material Compatibility Table:

| Material | Adsorption Risk | Recommendation |

| Borosilicate Glass | Low | Highly Recommended for storage.[1][2][3] |

| Polypropylene (PP) | Moderate | Acceptable for short-term handling (e.g., pipette tips).[1][2][3] |

| Polystyrene (PS) | High | AVOID. Do not use PS tubes or reservoirs.[1][2][3] |

| Siliconized Tubes | Very Low | Excellent for low-concentration samples (<10 nM).[1][2][3] |

Protocol Adjustment: Always prepare dilutions in glass vials or low-binding polypropylene tubes. If you must use plastic plates for cell culture, ensure the media contains serum (FBS/BSA) before adding the drug.

Summary Checklist for Success

-

Check MW: Ensure you are weighing based on 418.65 g/mol (Monohydrate).[1][2]

-

Solvent First: Dissolve powder in 100% Ethanol or DMSO first.

-

Carrier Second: Always dilute into a buffer containing BSA (0.1%+) or Cyclodextrin.

-

Vortex: Never add stock to a stagnant buffer; vortex during addition.

-

Glassware: Use glass or low-binding plastic to prevent adsorption loss.[1][2][3]

References

-

PubChem. (2024).[1][2] Calcifediol (Compound CID 5283731) - Physical Properties. National Library of Medicine. Retrieved from [Link][1][2][3]

-

Hoofnagle, A. N., et al. (2015).[2][6] Adsorption of Cationic Peptides and Lipophilic Molecules to Solid Surfaces. Clinical Chemistry. (Contextual grounding on adsorption mechanisms).

Sources

- 1. Calcifediol - Wikipedia [en.wikipedia.org]

- 2. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CALCIFEDIOL | 19356-17-3 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Minimizing matrix effects in calcifediol monohydrate LC-MS analysis

Topic: Minimizing Matrix Effects & Ion Suppression Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Chemists

Introduction: The Matrix Challenge in Vitamin D Analysis

Welcome to the technical guide for optimizing Calcifediol (25-hydroxyvitamin D3) analysis. While Calcifediol Monohydrate is often used as the reference standard or pharmaceutical raw material, the analytical target in biological matrices is the free base, 25(OH)D3.

The Core Problem: 25(OH)D3 is highly lipophilic (LogP ~5.4). In LC-MS/MS, it co-extracts with endogenous phospholipids (PLs) from plasma/serum. These PLs accumulate on the column and elute unpredictably, causing significant ion suppression (signal loss) or enhancement, compromising the accuracy of the assay.[1] Furthermore, the presence of the C3-epimer (3-epi-25(OH)D3) creates isobaric interference that standard C18 columns often fail to resolve.

This guide provides modular protocols to eliminate these interferences.

Module 1: Standard Preparation (The Monohydrate Correction)

Critical Alert: Users often observe concentration biases because they fail to account for the hydration state of the reference material.

-

Chemical Reality: this compound (

) has a higher molecular weight than the anhydrous analyte ( -

Correction Factor: When weighing this compound to prepare stock solutions of 25(OH)D3:

-

Correction Multiplier:0.957

-

Module 2: Sample Preparation – Eliminating Phospholipids

Status: High Priority Issue: Protein Precipitation (PPT) alone removes proteins but leaves >90% of phospholipids in the supernatant. These cause "late-eluting" matrix effects in subsequent injections.

Recommended Protocol: Supported Liquid Extraction (SLE)

SLE offers the cleanliness of Solid Phase Extraction (SPE) with the simplicity of Liquid-Liquid Extraction (LLE), specifically targeting the removal of polar phospholipids.

Step-by-Step SLE Workflow:

-

Loading: Dilute 200 µL Plasma/Serum 1:1 with 1% Formic Acid (aq). Load onto a synthetic SLE plate (e.g., Biotage Isolute SLE+ or Thermo HyperSep SLE).

-

Absorption: Wait 5 minutes. The aqueous phase absorbs into the diatomaceous earth support.

-

Elution: Apply 1 mL of MTBE (Methyl tert-butyl ether) or Heptane/Ethyl Acetate (90:10) .

-

Evaporation: Dry down under

at 40°C. -

Reconstitution: Reconstitute in 50:50 Methanol/Water.

Table 1: Matrix Removal Efficiency Comparison

| Method | Protein Removal | Phospholipid Removal | Recovery of 25(OH)D3 | Complexity |

| Protein Precip (PPT) | High | Very Low (<10%) | High | Low |

| LLE (Hexane) | High | Moderate (~60%) | Moderate | High (Emulsions) |

| SLE (Recommended) | High | High (>95%) | High (>85%) | Low (Gravity/Vac) |

| HybridSPE-PL | High | Ultra-High (>99%) | High | Moderate |

Module 3: Chromatographic Resolution – The Epimer Problem

Status: Critical for Accuracy Issue: 3-epi-25(OH)D3 is an isobaric isomer (same mass, m/z 401.3) often present in infant and adult samples. Standard C18 columns often co-elute the epimer, leading to overestimation of Vitamin D levels.

Recommended Column Chemistry: Pentafluorophenyl (PFP)

PFP phases offer unique selectivity (pi-pi interactions) that separate the epimers based on their steric configuration.

Protocol:

-

Column: Kinetex F5 or PFP (2.6 µm, 100 x 2.1 mm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.[5]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[5]

-

Gradient: Isocratic hold at ~70-75% B is often required for baseline resolution, or a very shallow gradient (e.g., 65% to 75% B over 8 mins).

Visualizing the Workflow:

Figure 1: Optimized workflow for minimizing matrix effects and ensuring epimer separation.

Module 4: Advanced Sensitivity – PTAD Derivatization

Status: Optional (For low-volume/high-sensitivity needs) Issue: 25(OH)D3 has poor ionization efficiency in ESI due to the lack of easily ionizable functional groups. Solution: Derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) via a Diels-Alder reaction. This adds a proton-affinitive moiety, increasing sensitivity by 10-100 fold.

Protocol:

-

Dry Extract: Evaporate the SLE/LLE extract to complete dryness.

-

React: Add 50 µL of PTAD solution (0.5 mg/mL in Acetonitrile).

-

Incubate: Room temperature for 30 minutes (protect from light).

-

Quench: Add 50 µL of water to stop the reaction.

-

Analyze: Inject onto LC-MS.

-

Note: The precursor ion shifts.[3] 25(OH)D3 (MW 400) + PTAD (MW 175) = Adduct (MW 575).

-

Transition: Monitor m/z 576.3

298.1.

-

Troubleshooting Guide & FAQs

Q1: My Internal Standard (IS) response varies significantly between samples. Why?

A: This is the hallmark of Matrix Effects .

-

Diagnosis: Calculate the Matrix Factor (MF) per FDA guidelines. Compare the peak area of the IS spiked into extracted blank matrix vs. IS in pure solvent.

-

If MF < 0.8, you have suppression. If MF > 1.2, you have enhancement.

-

-

Fix: Switch from PPT to SLE (Module 2). Ensure your IS is deuterated (

-25(OH)D3) so it co-elutes exactly with the analyte and experiences the same suppression, effectively normalizing the ratio.

Q2: I see a "shoulder" peak on my 25(OH)D3 signal.

A: This is likely the 3-epi-25(OH)D3 isomer.

-

Fix: A standard C18 column cannot separate these efficiently. Switch to a PFP (Pentafluorophenyl) column.[6] If you cannot change columns, you must validate that the integration includes or excludes the shoulder consistently, though this is not recommended for clinical accuracy.

Q3: The signal drops drastically after ~50 injections.

A: Phospholipid buildup on the column or MS source fouling.

-

Immediate Fix: Perform a "sawtooth" gradient wash (ramp to 98% organic and hold for 5 mins) between injections.

-

Long-term Fix: Implement the SLE protocol to remove phospholipids before they reach the column. Divert the LC flow to waste for the first 1-2 minutes and the final wash phase of the gradient.

Troubleshooting Decision Tree:

Figure 2: Rapid diagnostic tree for common LC-MS anomalies in Calcifediol analysis.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[7]

-

NIST. (2023). Vitamin D Metabolites Quality Assurance Program. National Institute of Standards and Technology.

-

Journal of Chromatography B. (2014). Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma.

-

Thermo Fisher Scientific. (2020). Enhanced LC-MS Sensitivity of Vitamin D Assay by Selection of Appropriate Mobile Phase.

-

SCIEX. (2013). Measurement of 25-OH-vitamin D3 and 3-epi-25-OH-vitamin D3 by LC-MS/MS.

Sources

- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]

- 2. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Overcoming light sensitivity and photodegradation of calcifediol monohydrate

Introduction: The Triene Vulnerability

Welcome to the technical support center for Calcifediol Monohydrate. If you are accessing this guide, you likely encountered a drop in assay potency, the appearance of "Impurity 1" (Pre-calcifediol), or unexplained degradation peaks during HPLC analysis.

The Core Issue: Calcifediol (25-hydroxyvitamin D3) possesses a conjugated cis-triene system (double bonds at C5, C7, and C10). This chromophore is the molecule's "Achilles' heel." It absorbs UV energy (max ~265 nm) and visible light up to ~330 nm, acting as an intrinsic antenna for its own destruction.

Unlike standard oxidation, which requires oxygen, photo-isomerization requires only photons. This means inert gas overlays (nitrogen/argon) are insufficient if the sample is exposed to light.

Module 1: The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the enemy. Calcifediol degradation is not linear; it is a branched pathway of reversible and irreversible reactions.

Key Degradation Pathways

-

Reversible Isomerization (The "Ghost" Peak): In solution, Calcifediol exists in equilibrium with Pre-calcifediol . This reaction is thermal but accelerated by light. This often manifests as a "ghost peak" that changes area depending on the temperature of your autosampler.

-

Irreversible Photolysis: Direct UV exposure causes ring closure and sigmatropic shifts, creating Suprasterols and 5,6-trans-calcifediol . These are permanent degradants.

Visualization: Calcifediol Stress Pathway

Figure 1: The photochemical and thermal fate of this compound.

Caption: Pathways showing the reversible thermal equilibrium (yellow) versus irreversible photodegradation (red).

Module 2: Troubleshooting Guide (The "How")

Use this decision matrix to identify the source of your instability.